![molecular formula C5H6F3N3O B2736375 [3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1250192-25-6](/img/structure/B2736375.png)

[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

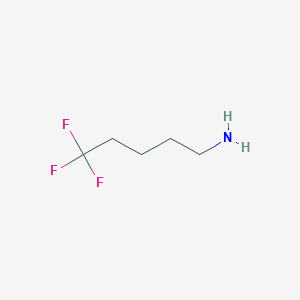

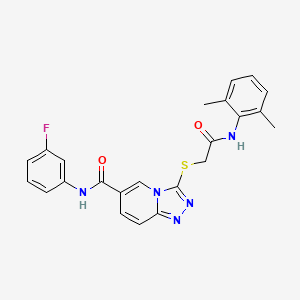

The compound “[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine” is an organic compound containing a trifluoroethyl group and an oxadiazole ring. The trifluoroethyl group is a common moiety in many pharmaceuticals and biologically active compounds due to its ability to enhance lipophilicity and metabolic stability . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various drugs due to its bioisosteric properties .

Molecular Structure Analysis

The molecular structure of this compound would include the oxadiazole ring attached to a trifluoroethyl group. The trifluoroethyl group would likely add significant electronegativity to the molecule due to the presence of the highly electronegative fluorine atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the trifluoroethyl group. The oxadiazole ring might participate in nucleophilic substitution reactions, while the trifluoroethyl group could potentially undergo elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoroethyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Aplicaciones Científicas De Investigación

- Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters : Researchers have developed a facile method for synthesizing complex 2,2,2-trifluoroethyl fatty acid esters. By reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3, they achieved quantitative yields of these esters. Notably, this method operates at room temperature, tolerates various functional groups, and avoids harsh or toxic reagents .

- Tris(2,2,2-trifluoroethyl)phosphate (TTFPa) : In the context of lithium-ion batteries, TTFPa molecules form by removing oxygen atoms from the charged cathode surface. Some of these molecules further react with electrolyte solvents, impacting battery performance .

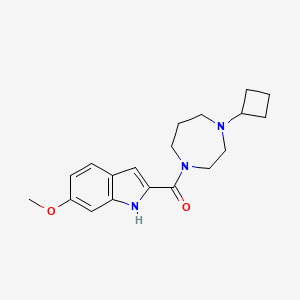

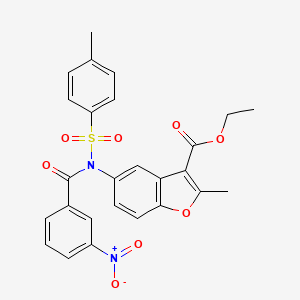

- Indole Derivatives : Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and screened them for anti-HIV activity. These compounds exhibited potential against both HIV-1 and HIV-2 strains .

- Trifluoroethylation of Indoles : A metal-free, C3-selective trifluoroethylation of indoles was developed using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This efficient reaction introduces a trifluoroethyl group under mild conditions, demonstrating high functional group tolerance .

- Hydrophilic CF3 Head : Studies on behenic acid 2,2,2-trifluoroethyl ester monolayers at air-water interfaces revealed that the hydrophilic CF3 head of the long-chain fatty acid can significantly alter electrostatic properties. Such insights contribute to our understanding of surface behavior .

- Unsaturated Fatty Acid 2,2,2-Trifluoroethyl Esters : These esters, including 2,2,2-trifluoroethyl methacrylate, have been used as reliable polymerization monomers. They play a role in preparing anion-exchange membranes and drug delivery agents .

Organic Synthesis and Green Chemistry

Electrolyte Interactions in Energy Storage

Antiviral Research

Functionalization of Indoles

Langmuir Monolayers and Surface Properties

Polymerization Monomers and Drug Delivery

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve studying its potential applications in various fields, such as pharmaceuticals or materials science. Given the unique properties of the trifluoroethyl group and the oxadiazole ring, this compound could have interesting biological or physical properties that could be worth exploring .

Propiedades

IUPAC Name |

[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O/c6-5(7,8)1-3-10-4(2-9)12-11-3/h1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICHMLKQZUVZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)

![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)